The 2-(4-methoxyphenyl)piperidine structure serves as a key component in developing novel GPR40 agonists for treating type 2 diabetes []. GPR40 activation stimulates insulin and incretin secretion, both critical for glycemic control. By incorporating the 2-(4-methoxyphenyl)piperidine moiety, researchers developed a potent GPR40 full agonist, SCO-267, demonstrating improved potency and oral bioavailability []. This highlights the potential of this chemical structure in developing new therapeutic agents for diabetes.
Research exploring the anticonvulsant properties of substituted pyridazines, triazines, and pyrimidines utilized the 2-(4-methoxyphenyl)piperidine moiety as a substituent []. The crystal structures of these compounds revealed insights into the conformation and electronic properties of the 2-(4-methoxyphenyl)piperidine group, which might be essential for their anticonvulsant activity [].
The 2-(4-methoxyphenyl)piperidine scaffold is utilized in synthesizing potential GABA transporter ligands for studying GABAergic neurotransmission []. GABA transporter dysfunction is implicated in conditions like epilepsy, Huntington's disease, and Parkinson's syndrome []. These ligands, labeled with fluorine-18, allow for in vivo visualization of GABAergic neurotransmission using PET imaging techniques []. This highlights the utility of the 2-(4-methoxyphenyl)piperidine structure in developing tools for neuroscience research.
Studies investigated isomers of (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol (NSC23925), a small molecule that reverses multidrug resistance (MDR) in cancer cells []. MDR is a major challenge in cancer treatment, and overcoming it is crucial for improving chemotherapy efficacy. This research demonstrated the potential of 2-(4-methoxyphenyl)piperidine-containing compounds as MDR reversal agents, potentially enhancing the effectiveness of existing chemotherapeutic drugs [].
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6